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Compound of Interest

Compound Name: H-Lys-Tyr-OH

CAS No.: 35978-98-4

Cat. No.: B1337217

Get Quote

Executive Summary
The dipeptide H-Lys-Tyr-OH (L-Lysyl-L-Tyrosine) represents a distinct physicochemical entity

often utilized in salt screening, peptide solubility modeling, and as a structural isomer of the

analgesic neuropeptide Kyotorphin (H-Tyr-Lys-OH). Accurate characterization of its molecular

weight and isoelectric point (pI) is critical for optimizing purification strategies (specifically Ion

Exchange Chromatography), formulation stability, and understanding its zwitterionic behavior in

physiological buffers.

This guide provides a rigorous analysis of the H-Lys-Tyr-OH molecule, moving beyond generic

textbook approximations to offer peptide-specific pKa derivations and self-validating

experimental protocols.

Part 1: Molecular Identity and Structural Properties
Before establishing the isoelectric point, we must define the exact chemical boundaries of the

molecule.
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Fundamental Data
Property Value Notes

Sequence H-Lys-Tyr-OH
N-terminal Lysine, C-terminal

Tyrosine

Molecular Formula

Average Molecular Weight 309.36 g/mol
Useful for gravimetric

preparation

Monoisotopic Mass 309.1689 Da
Essential for Mass

Spectrometry (MS) validation

SMILES
C1=CC(=CC=C1CC(C(=O)O)

NC(=O)C(CCCCN)N)O

Structural Visualization
The following diagram illustrates the connectivity and ionizable groups critical for pI

determination.

Figure 1: Ionizable topology of H-Lys-Tyr-OH showing pKa gradients.
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Part 2: The Isoelectric Point (pI) Analysis[6][7][8]
The pI is the pH at which the net charge of the peptide is zero.[1][2][3] For a dipeptide like H-
Lys-Tyr-OH, generic amino acid pKa values are insufficient because the peptide bond alters

the acidity of the termini.

The Ionization Ladder
To calculate the pI accurately, we must track the charge state across the pH spectrum.
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Acidic Group: C-terminal Carboxyl (

)

Basic Group 1: N-terminal

-Amine (

)

Basic Group 2: Lysine

-Amine (

)

Weak Acid Group: Tyrosine Phenol (

)

Estimated pKa Values (Peptide-Corrected):
pKa₁ (C-term): ~3.1 (Acidic)

pKa₂ (N-term): ~7.8 (Lower than free Lys due to electron-withdrawing peptide bond)

pKa₃ (Tyr-OH): ~10.1[4]

pKa₄ (Lys-

-NH2): ~10.5

Net Charge Calculation
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pH Range Species Dominant Net Charge

pH < 3.1
-Lys(

)-Tyr-COOH

+2

pH 3.1 – 7.8
-Lys(

)-Tyr-
+1

pH 7.8 – 10.1
-Lys(

)-Tyr-
0 (Zwitterion)

pH 10.1 – 10.5

-Lys(

)-Tyr(

)-

-1

pH > 10.5

-Lys(

)-Tyr(

)-

-2

The Calculation
The isoelectric point lies between the transitions that bracket the neutral (0) species.

Transition into neutral: Deprotonation of N-terminus (pKa ~7.8).

Transition out of neutral: Deprotonation of Tyrosine side chain (pKa ~10.1).

Theoretical pI:~8.9 – 9.0
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Note: If one incorrectly uses free amino acid pKas (N-term ~9.0), the calculated pI would

erroneously shift to ~9.5. The value of ~8.9 is more accurate for the dipeptide form.

Part 3: Experimental Determination Protocol
Theoretical calculations are approximations. For drug development files (IND/NDA),

experimental validation is required. The gold standard for small peptides is Capillary Isoelectric

Focusing (cIEF).

Why cIEF?
Unlike traditional gel IEF, cIEF offers higher resolution (0.05 pH units), automation, and

quantification. It is preferred over potentiometric titration for samples with limited solubility or

quantity.

Workflow Diagram
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Figure 2: cIEF workflow for precise peptide pI determination.
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Detailed Protocol Steps
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Sample Preparation:

Dissolve H-Lys-Tyr-OH to a final concentration of 0.5 mg/mL in deionized water.

Critical Check: Ensure the solution is clear. If turbid, sonicate for 30 seconds.

Master Mix Assembly:

Combine 10

L Sample + 100

L 1% Methyl Cellulose (suppresses electroosmotic flow) + 10

L Pharmalyte 3-10 (creates pH gradient) + 2

L pI Marker 7.0 and pI Marker 10.0.

Focusing (The Experiment):

Inject into a neutral-coated capillary (50

m i.d.).

Apply 25 kV voltage. The ampholytes will stack to form a pH gradient. The peptide will

migrate until it reaches pH ~9.0, where it becomes neutral and stops moving.

Detection:

Monitor Absorbance at 280 nm. Tyrosine provides a strong chromophore, making this

peptide easy to detect without derivatization.

Calculation:

Use the migration times of the internal markers (pI 7.0 and 10.0) to create a linear

regression. Interpolate the pI of H-Lys-Tyr-OH based on its migration time.

Part 4: Applications in Drug Development[10]
Understanding the pI of H-Lys-Tyr-OH drives decision-making in three key areas:
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Solubility & Formulation
Minimum Solubility: Occurs at pH

pI (pH 9.0). At this pH, the net charge is zero, reducing electrostatic repulsion between
molecules and promoting aggregation/precipitation.

Formulation Strategy: To maintain solubility, formulate the peptide at least 1.5 pH units away

from the pI.

Target pH: pH 5.0-6.0 (Acetate buffer) or pH < 4.0. This ensures a net positive charge

(+1), preventing aggregation.

Purification (Ion Exchange Chromatography)
Cation Exchange (CEX):

At pH 4.0, H-Lys-Tyr-OH has a +1 charge. It will bind to a CEX column (e.g., SP-

Sepharose).

Elution: Apply a salt gradient or increase pH to >9.0 to neutralize and elute.

Anion Exchange (AEX):

Not recommended unless operating at pH > 11 (where charge is -2), which risks

hydrolysis of the peptide bond.

Stability
The proximity of the N-terminal amine and the Tyrosine hydroxyl in the sequence allows for

potential oxidative cross-linking (dityrosine formation) if the pH is high (near the pKa of Tyr,

~10). Keeping the pH acidic (pH 4-6) protects the Tyrosine residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. masterorganicchemistry.com [masterorganicchemistry.com]

2. Easy Pi Peptide Calculation: Step-by-Step Guide [dev.mabts.edu]

3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical
Applications -MetwareBio [metwarebio.com]

4. H-Lys-Tyr-Lys-OH peptide [novoprolabs.com]

5. Lys-Tyr | C15H23N3O4 | CID 7021820 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physicochemical Profiling of H-Lys-Tyr-OH: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337217/docs#physicochemical-profiling-of-h-lys-tyr-
oh-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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